molecular formula C8H14N2O B13489709 Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole

Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole

Cat. No.: B13489709
M. Wt: 154.21 g/mol
InChI Key: YEAQKYKUYPSKFY-UHFFFAOYSA-N
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Description

Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring(s). This compound is part of the pyrrole family, which is known for its diverse biological and medicinal importance .

Preparation Methods

The synthesis of Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, a one-pot cascade and metal-free reaction can be employed for the synthesis of trisubstituted pyrrolo derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity. It is also used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as pyrrolopyrazine derivatives and pyrrolo[3,2-c]pyridin-4(5H)-ones. These compounds share similar structural features but differ in their specific chemical properties and biological activities. For example, pyrrolopyrazine derivatives exhibit a wide range of biological activities, including antimicrobial and antitumor effects .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-oxa-7,10-diazatricyclo[3.3.3.01,5]undecane

InChI

InChI=1S/C8H14N2O/c1-7-2-10-4-8(7,3-9-1)6-11-5-7/h9-10H,1-6H2

InChI Key

YEAQKYKUYPSKFY-UHFFFAOYSA-N

Canonical SMILES

C1C23CNCC2(CN1)COC3

Origin of Product

United States

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